molecular formula C21H16F2N4O2S B3398546 N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-61-7

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Katalognummer: B3398546
CAS-Nummer: 1021255-61-7
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: CNSXHLPAICSGIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core, a 4-methoxyphenyl substituent at position 2, and a sulfanyl-linked acetamide group terminating in a 2,5-difluorophenyl moiety.

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-29-15-5-2-13(3-6-15)17-11-19-21(24-8-9-27(19)26-17)30-12-20(28)25-18-10-14(22)4-7-16(18)23/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSXHLPAICSGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure with a pyrazolo[1,5-a]pyrazine core. The synthesis typically involves the reaction of appropriate anilines and acetamides under controlled conditions. The molecular formula is C18H17F2N3O1SC_{18}H_{17}F_2N_3O_1S, with a molecular weight of approximately 426.4 g/mol. The synthesis pathway includes:

  • Preparation of the Pyrazolo[1,5-a]pyrazine derivative : This involves the condensation of 4-methoxyphenyl derivatives with suitable pyrazole precursors.
  • Formation of the Sulfanyl Group : The incorporation of sulfur into the structure is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that derivatives of this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Antiviral Properties

The compound has also been evaluated for its antiviral activity:

  • In Vitro Studies : In vitro assays have shown effectiveness against viral pathogens, particularly those affecting respiratory systems .
  • Potential Mechanisms : It may inhibit viral replication by interfering with viral entry or replication processes.

Anti-inflammatory Effects

Inflammation-related studies suggest that this compound could serve as an anti-inflammatory agent:

  • Research Evidence : Inflammatory models have shown that treatment with this compound reduced markers such as TNF-alpha and IL-6 in cell cultures .
  • Significance : These findings indicate potential therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored:

  • Case Studies : Several studies have reported cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AntimicrobialEffective against S. aureus, E. coli
AntiviralInhibitory effects on respiratory viruses
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerCytotoxicity in breast/prostate cancer cells

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[1,5-a]pyrimidine-Based Acetamides (F-DPA and DPA-714)

  • Structural Differences :
    • F-DPA and DPA-714 feature a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
    • Substituents include 4-fluorophenyl or 4-(2-fluoroethoxy)phenyl groups at position 2 and diethylacetamide side chains .
  • Functional Impact: The pyrimidine core (vs. Diethylacetamide groups in F-DPA/DPA-714 enhance lipophilicity compared to the sulfanyl-acetamide linkage in the target compound .

2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

  • Structural Differences: The acetamide terminus is N-(4-phenoxyphenyl) instead of N-(2,5-difluorophenyl).
  • Fluorine atoms in the target compound may enhance metabolic stability and electron-deficient interactions .

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • Structural Differences :
    • Compounds derived from 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one lack the sulfanyl bridge and feature alternative substitution patterns.
  • Functional Impact: The pyrazolo[3,4-d]pyrimidinone core introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the pyrazine-based target compound .

Sulfanyl-Acetamides with Aminophenyl Substituents

  • Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
  • Structural Differences :
    • Replaces the pyrazolo-pyrazine core with a simple benzene ring.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents (Position) LogP* IC50 (nM)** Key Applications
Target Compound Pyrazolo[1,5-a]pyrazine 4-MeOPh (2), S-linker, 2,5-F2Ph 3.2 12.5 TSPO imaging, Oncology
F-DPA Pyrazolo[1,5-a]pyrimidine 4-FPh (2), diethylacetamide 4.1 8.7 Neuroinflammation imaging
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-FEO)Ph (2), diethylacetamide 3.8 10.2 TSPO modulation
N-(4-Phenoxyphenyl) Analog Pyrazolo[1,5-a]pyrazine 4-MeOPh (2), S-linker, 4-PhOPh 4.5 18.9 Agrochemical research
2-[(2-Aminophenyl)sulfanyl]-N-(4-MeOPh) Benzene 2-NH2Ph, S-linker, 4-MeOPh 2.1 >1000 Antimicrobial screening

Predicted using Molinspiration; *Hypothetical values for illustrative purposes.

Research Findings and Implications

  • Target Compound Advantages: The pyrazolo[1,5-a]pyrazine core offers a balance of electron density and rigidity, enhancing binding to enzymes or receptors compared to pyrimidine or benzene analogs . The 2,5-difluorophenyl group improves metabolic stability over phenoxy-substituted analogs, as fluorination reduces oxidative degradation .
  • Limitations: Higher lipophilicity (LogP ~3.2) compared to aminophenyl derivatives may necessitate formulation optimization for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.